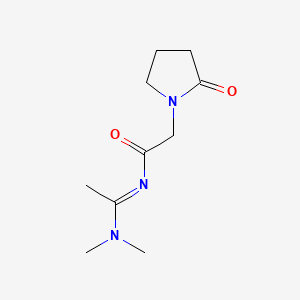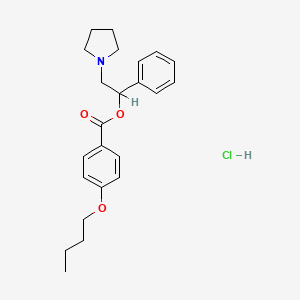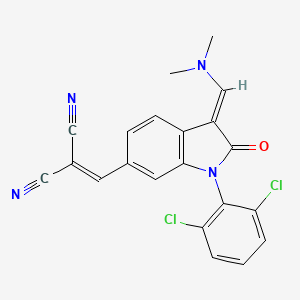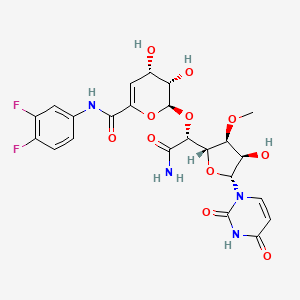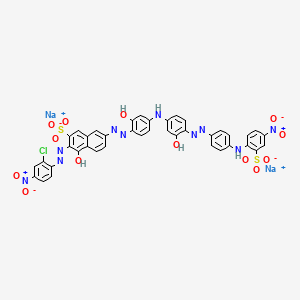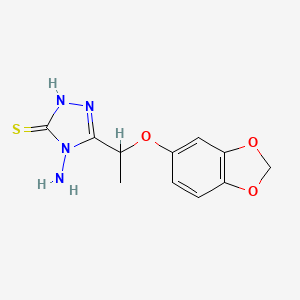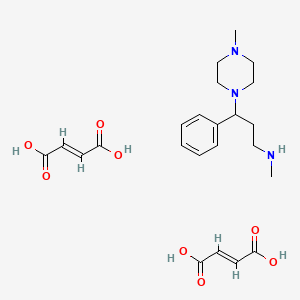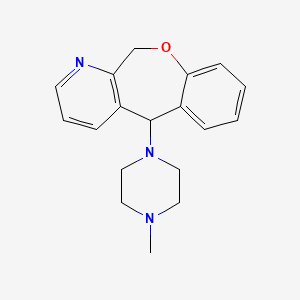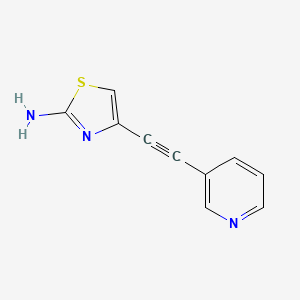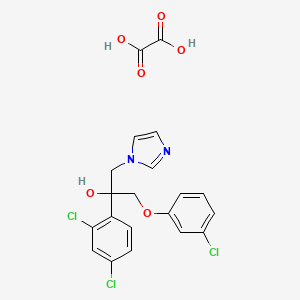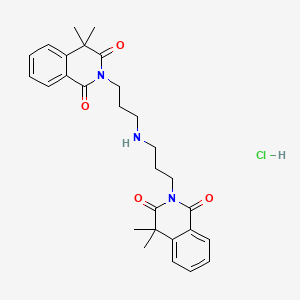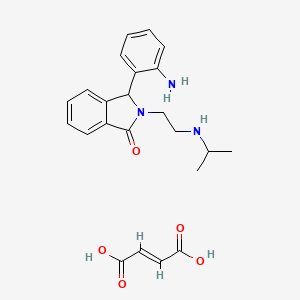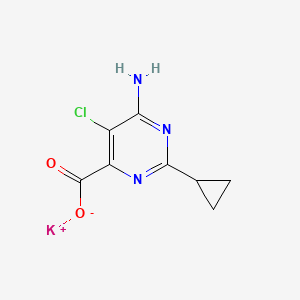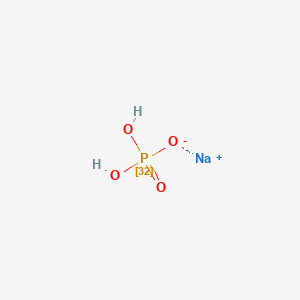
Sodium phosphate, radioactive
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium phosphate, with the chemical formula NaH2(32)PO4, is an inorganic compound that is commonly known as monosodium phosphate or sodium dihydrogen phosphate. It is a sodium salt of phosphoric acid and consists of sodium cations (Na+) and dihydrogen phosphate anions (H2PO4-). This compound is widely used in various industries, including food, pharmaceuticals, and water treatment, due to its buffering and emulsifying properties .
准备方法
Synthetic Routes and Reaction Conditions
Sodium phosphate can be synthesized by the partial neutralization of phosphoric acid with sodium hydroxide or sodium carbonate. The reaction is typically carried out in an aqueous solution, and the pH is carefully controlled to ensure the formation of monosodium phosphate. The reaction can be represented as follows: [ \text{H3PO4} + \text{NaOH} \rightarrow \text{NaH2PO4} + \text{H2O} ]
Industrial Production Methods
In industrial settings, sodium phosphate is produced by reacting phosphoric acid with sodium carbonate or sodium hydroxide. The reaction mixture is then filtered, concentrated, and crystallized to obtain the desired product. The process involves the following steps:
Neutralization: Phosphoric acid is neutralized with sodium carbonate or sodium hydroxide.
Filtration: The resulting solution is filtered to remove any impurities.
Concentration: The filtered solution is concentrated by evaporation.
Crystallization: The concentrated solution is cooled to crystallize sodium phosphate.
化学反应分析
Types of Reactions
Sodium phosphate undergoes various chemical reactions, including:
Acid-Base Reactions: It reacts with acids to form phosphoric acid and with bases to form disodium phosphate.
Dehydration: Heating sodium phosphate above 169°C results in the formation of disodium pyrophosphate. [ 2 \text{NaH2PO4} \rightarrow \text{Na2H2P2O7} + \text{H2O} ]
Common Reagents and Conditions
Acids: Sodium phosphate reacts with hydrochloric acid to form phosphoric acid and sodium chloride. [ \text{NaH2PO4} + \text{HCl} \rightarrow \text{H3PO4} + \text{NaCl} ]
Bases: It reacts with sodium hydroxide to form disodium phosphate and water. [ \text{NaH2PO4} + \text{NaOH} \rightarrow \text{Na2HPO4} + \text{H2O} ]
Major Products
The major products formed from these reactions include phosphoric acid, disodium phosphate, and disodium pyrophosphate .
科学研究应用
Sodium phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a buffering agent in various chemical reactions and analytical procedures.
Biology: Sodium phosphate is used in biological research as a component of buffer solutions for cell culture and molecular biology experiments.
Medicine: It is used as a laxative and in the preparation of bowel cleansing solutions before medical procedures.
Industry: Sodium phosphate is used in water treatment, food processing, and as a corrosion inhibitor in boiler systems .
作用机制
The mechanism of action of sodium phosphate involves its ability to act as a buffering agent, maintaining the pH of solutions within a specific range. In biological systems, it helps regulate the acid-base balance and is involved in various metabolic pathways. Sodium phosphate can also act as an osmotic laxative by drawing water into the intestines, thereby promoting bowel movements .
相似化合物的比较
Sodium phosphate can be compared with other similar compounds, such as:
Disodium phosphate (Na2HPO4): This compound has two sodium ions and one hydrogen phosphate ion. It is used in similar applications but has different buffering properties.
Trisodium phosphate (Na3PO4): This compound has three sodium ions and one phosphate ion. It is a stronger base and is used in more alkaline applications.
Monopotassium phosphate (KH2PO4): This compound has one potassium ion and one dihydrogen phosphate ion. .
Sodium phosphate is unique due to its specific buffering capacity and its ability to form various hydrates, making it versatile for different applications.
属性
CAS 编号 |
7635-45-2 |
|---|---|
分子式 |
H2NaO4P |
分子量 |
120.977 g/mol |
IUPAC 名称 |
sodium;dihydroxy(32P)phosphinate |
InChI |
InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1/i;5+1 |
InChI 键 |
AJPJDKMHJJGVTQ-ZYUMTRPDSA-M |
手性 SMILES |
O[32P](=O)(O)[O-].[Na+] |
规范 SMILES |
OP(=O)(O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


